molecular formula C12H18BrN B1517202 3-bromo-N-hexylaniline CAS No. 246533-51-7

3-bromo-N-hexylaniline

Cat. No. B1517202
M. Wt: 256.18 g/mol
InChI Key: NDFDBEBOPVRFAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-hexylaniline, also known as N-(3-bromophenyl)-N-hexylamine, is an organic compound with the CAS Number: 246533-51-7 . It has a molecular weight of 256.19 .


Molecular Structure Analysis

The molecular structure of 3-bromo-N-hexylaniline is represented by the InChI Code: 1S/C12H18BrN/c1-2-3-4-5-9-14-12-8-6-7-11(13)10-12/h6-8,10,14H,2-5,9H2,1H3 . This indicates that the molecule consists of a hexyl chain attached to an aniline group that is brominated at the 3-position.


Chemical Reactions Analysis

While specific chemical reactions involving 3-bromo-N-hexylaniline are not available, brominated compounds are generally reactive and can participate in various chemical reactions. For example, brominated alkenes can undergo electrophilic addition reactions .

Scientific Research Applications

Herbicide Resistance in Plants

  • A study demonstrated that the introduction of a gene encoding a specific nitrilase, which converts bromoxynil (a related brominated compound) to its primary metabolite, into tobacco plants conferred resistance to high levels of a commercial formulation of bromoxynil. This approach represents a successful method for obtaining herbicide resistance by introducing a novel catabolic detoxification gene into plants (Stalker, Mcbride, & Malyj, 1988).

Biochemical and Biophysical Research

  • Research on p-deuterophenylalanine, synthesized from p-bromo-DL-phenylalanine, explored its enzymatic conversion to p-tyrosine and the retention of deuterium. This work contributes to understanding the enzyme-mediated transformations of brominated amino acids and their isotopic labeling applications (Guroff, Reifsnyder, & Daly, 1966).

Molecular and Cellular Biochemistry

  • The study on the determination of serotonin, catecholamines, and their metabolites in chicken brain tissue highlights the application of electrochemical detection methods for analyzing neurotransmitters and metabolites in biological samples. This research could be relevant for understanding the interactions and effects of various compounds, including brominated ones, on biological systems (Qu, Moons, & Vandesande, 1997).

Chemistry and Biotechnology

  • A study on the platinum-catalyzed formation of quinolines from anilines, including N-hexylaniline, revealed a novel method for the synthesis of complex organic compounds. This research might indicate potential applications of 3-bromo-N-hexylaniline in organic synthesis and catalysis (Anguille et al., 2006).

properties

IUPAC Name

3-bromo-N-hexylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN/c1-2-3-4-5-9-14-12-8-6-7-11(13)10-12/h6-8,10,14H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFDBEBOPVRFAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-hexylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-N-hexylaniline
Reactant of Route 2
Reactant of Route 2
3-bromo-N-hexylaniline
Reactant of Route 3
Reactant of Route 3
3-bromo-N-hexylaniline
Reactant of Route 4
Reactant of Route 4
3-bromo-N-hexylaniline
Reactant of Route 5
Reactant of Route 5
3-bromo-N-hexylaniline
Reactant of Route 6
Reactant of Route 6
3-bromo-N-hexylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.